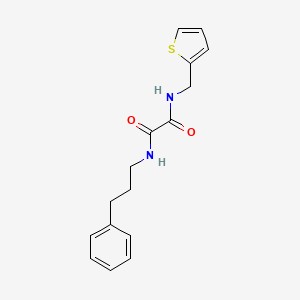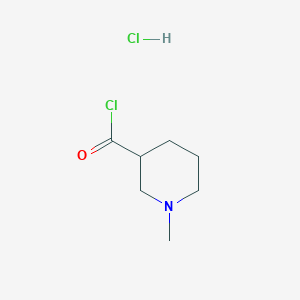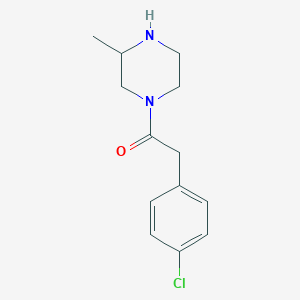
N-(4-ethoxyphenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H25N3O5S2 and its molecular weight is 487.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticonvulsant Applications
Research on S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine has shown these compounds to have moderate anticonvulsant activity. The study highlights the synthesis process, pharmacological evaluation, and the structure-activity relationship within this class of compounds, suggesting potential for further development of anticonvulsant agents (Severina et al., 2020).
Antimicrobial and Antifungal Applications
A study on the synthesis of thiazoles and their fused derivatives explored their antimicrobial activities against bacterial and fungal isolates. This research provides a foundation for the development of novel antimicrobial agents, highlighting the broad-spectrum potential of such compounds (Wardkhan et al., 2008).
Antitumor Activities
The synthesis and evaluation of antitumor activities of 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives were investigated, showing potent anticancer activity against various human cancer cell lines. These findings suggest the therapeutic potential of these compounds in cancer treatment (Hafez & El-Gazzar, 2017).
Enzyme Inhibition Studies
Research on 5-aryl thiophenes bearing sulphonylacetamide moieties included DFT studies and evaluation of their antibacterial and anti-urease activities. The study's findings contribute to the understanding of the molecular basis of enzyme inhibition and the development of new inhibitors (Noreen et al., 2015).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-ethoxyphenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide involves the reaction of 4-ethoxyaniline with ethyl chloroacetate to form N-(4-ethoxyphenyl)glycine ethyl ester. This intermediate is then reacted with thionyl chloride to form N-(4-ethoxyphenyl)glycine ethyl ester chloride. The resulting compound is then reacted with 5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol to form the final product.", "Starting Materials": [ "4-ethoxyaniline", "ethyl chloroacetate", "thionyl chloride", "5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol" ], "Reaction": [ "Step 1: 4-ethoxyaniline is reacted with ethyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate to form N-(4-ethoxyphenyl)glycine ethyl ester.", "Step 2: N-(4-ethoxyphenyl)glycine ethyl ester is then reacted with thionyl chloride in the presence of a base such as pyridine to form N-(4-ethoxyphenyl)glycine ethyl ester chloride.", "Step 3: N-(4-ethoxyphenyl)glycine ethyl ester chloride is then reacted with 5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol in the presence of a base such as triethylamine to form the final product N-(4-ethoxyphenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide." ] } | |
Numéro CAS |
866810-61-9 |
Formule moléculaire |
C23H25N3O5S2 |
Poids moléculaire |
487.59 |
Nom IUPAC |
N-(4-ethoxyphenyl)-2-[[6-oxo-5-(4-propan-2-ylphenyl)sulfonyl-1H-pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H25N3O5S2/c1-4-31-18-9-7-17(8-10-18)25-21(27)14-32-23-24-13-20(22(28)26-23)33(29,30)19-11-5-16(6-12-19)15(2)3/h5-13,15H,4,14H2,1-3H3,(H,25,27)(H,24,26,28) |
Clé InChI |
CAQDYILLZYSLQX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)C(C)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Fluoro-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2417911.png)


![3-(1-((3-chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2417915.png)
![Prop-2-enyl 5-(3-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2417916.png)


![(E)-4-methyl-N-(3-(2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazinyl)-3-oxopropyl)benzenesulfonamide](/img/structure/B2417923.png)
![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)benzofuran-2-carboxamide](/img/structure/B2417924.png)
![4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B2417926.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2417928.png)
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2417929.png)

